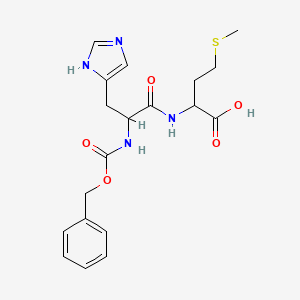
Cbz-DL-His-DL-Met-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-DL-His-DL-Met-OH is a compound that consists of a benzyloxycarbonyl (Cbz) protected histidine (His) and methionine (Met) dipeptide. The Cbz group is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly significant in peptide synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-His-DL-Met-OH typically involves the protection of the amine groups of histidine and methionine with the Cbz group. The process begins with the reaction of histidine and methionine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine or pyridine. This reaction forms the Cbz-protected amino acids, which are then coupled to form the dipeptide this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the efficient production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-DL-His-DL-Met-OH undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The compound can undergo nucleophilic substitution reactions where the Cbz group is replaced by other functional groups.
Common Reagents and Conditions
Hydrogenation: Pd/C and H2 are commonly used for the removal of the Cbz group.
Substitution: Reagents such as trifluoroacetic acid (TFA) and bases like triethylamine are used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Cbz-DL-His-DL-Met-OH has numerous applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.
Drug Delivery: The compound can form self-assembling hydrogels that are used as drug carriers for the delivery of therapeutic agents.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.
Material Science: The compound’s ability to form hydrogels makes it useful in the development of biocompatible materials.
Mécanisme D'action
The mechanism of action of Cbz-DL-His-DL-Met-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Cbz group protects the amine groups of histidine and methionine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amine groups can participate in further reactions to form longer peptide chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-DL-His-DL-Phe-OH: Another Cbz-protected dipeptide with phenylalanine instead of methionine.
Cbz-DL-His-DL-Val-OH: A similar compound with valine replacing methionine.
Uniqueness
Cbz-DL-His-DL-Met-OH is unique due to the presence of methionine, which contains a sulfur atom. This sulfur atom can participate in unique chemical reactions, such as oxidation to form sulfoxides and sulfones, which are not possible with other amino acids .
Propriétés
Formule moléculaire |
C19H24N4O5S |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C19H24N4O5S/c1-29-8-7-15(18(25)26)22-17(24)16(9-14-10-20-12-21-14)23-19(27)28-11-13-5-3-2-4-6-13/h2-6,10,12,15-16H,7-9,11H2,1H3,(H,20,21)(H,22,24)(H,23,27)(H,25,26) |
Clé InChI |
UYQFHHZKLLWKNY-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



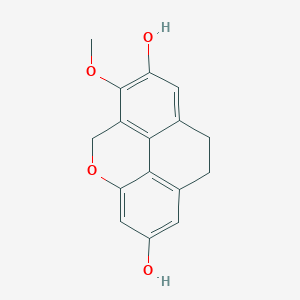
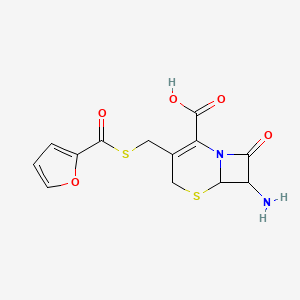

![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate](/img/structure/B15129127.png)
![methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15129128.png)
![2-[3-Acetamido-5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-acetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B15129137.png)
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B15129139.png)
![7-[(2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B15129145.png)
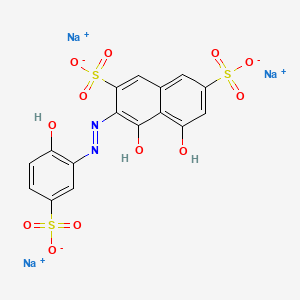
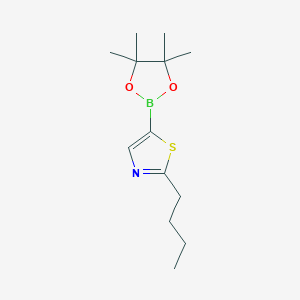
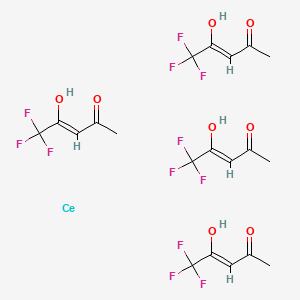
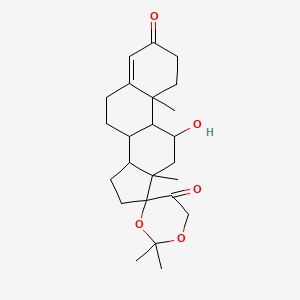
![11-Ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylic acid](/img/structure/B15129196.png)
